(E)-3-(furan-2-yl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-16-4-2-6-18(22-16)23-19-8-9-20(25-24-19)26-11-13-27(14-12-26)21(28)10-7-17-5-3-15-29-17/h2-10,15H,11-14H2,1H3,(H,22,23,24)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRSVVPFKHKQKN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, also known as a pyridazinone derivative, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antidiabetic properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyridazine moiety, and a piperazine group. These structural components are crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 318.41 g/mol |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridazinone derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 |
| Compound B | Staphylococcus aureus | 0.75 |
| Compound C | Escherichia coli | 3.50 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For example, similar compounds have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MDA-MB-231, with IC50 values ranging from 80 to 200 nM .
Case Study: Cytotoxicity Evaluation
In a recent study, the compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that at concentrations of 5 µM, the compound significantly induced apoptosis in HeLa cells, as evidenced by increased caspase activity and cell cycle arrest in the G2/M phase .
The mechanism of action for this compound is believed to involve multiple pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell division.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanism : The structural features allow interaction with bacterial enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Findings :
Structural Diversity: The target compound uniquely combines furan and pyridazine-amine groups, distinguishing it from analogs with pyrimidine (e.g., ) or phenyl substituents (e.g., ).
Physicochemical Properties :
- The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), whereas the furan in the target compound likely reduces logP (~2.8 estimated), enhancing aqueous solubility.
- Molecular weight : The target compound (~434.4) exceeds most analogs, which may impact blood-brain barrier permeability compared to lighter analogs like (368.4).
Biological Implications :
- Analogs with pyridazine/piperazine cores (e.g., ) are reported in kinase inhibitor studies, suggesting the target compound may share similar mechanisms .
- The chlorophenyl and CF₃ groups in are associated with antimicrobial activity, while the target compound’s furan may favor antiviral or anti-inflammatory pathways .
Q & A
Q. What synthetic methodologies are most effective for constructing the piperazine-pyridazine core in this compound?
- Methodological Answer : The piperazine-pyridazine moiety can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, demonstrates the use of a piperazine intermediate in a structurally similar compound, where the pyridazine ring is functionalized with an amino group via Buchwald-Hartwig amination . Key steps include:
- Step 1 : Synthesis of 6-chloropyridazine-3-carboxylate.
- Step 2 : Introduction of the 6-methylpyridin-2-ylamine group via Pd-catalyzed cross-coupling.
- Step 3 : Piperazine ring installation using a nucleophilic displacement reaction under reflux conditions (e.g., DMF, 80°C).
Q. How can the stereochemical integrity of the (E)-configured enone system be validated?
- Methodological Answer : The (E)-configuration is confirmed via:
- X-ray crystallography : provides a model for determining bond angles and spatial arrangement using monoclinic crystal systems (e.g., P21/c space group) .
- NMR spectroscopy : Trans coupling constants (J = 12–16 Hz) between the α,β-unsaturated ketone protons.
- UV-Vis spectroscopy : Conjugation in the enone system shows λmax ~250–300 nm .
Q. What analytical techniques are critical for assessing purity and structural fidelity?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient elution (e.g., 0.1% TFA in acetonitrile/water) to resolve impurities. suggests ammonium acetate buffer (pH 6.5) for ionizable analytes .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ~463.18 g/mol).
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. highlights density functional theory (DFT) for optimizing ligand conformers .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations : MM-PBSA/GBSA to estimate binding energies, focusing on the pyridazine and furan moieties as key pharmacophores .
Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo activity?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the furan ring). notes trifluoromethyl groups enhance metabolic stability .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability.
- Tissue distribution studies : LC-MS/MS quantification in plasma and organs to correlate exposure with efficacy .
Q. How to design experiments to probe the compound’s thermal stability for formulation development?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (Td). reports Td >200°C for structurally related piperazine derivatives .
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transition or crystallization).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
Q. What mechanistic insights can be gained from studying the compound’s fluorescence properties?
- Methodological Answer :
- Time-resolved fluorescence : Measure excited-state lifetimes to assess electronic transitions in the enone-furan system.
- Solvatochromism : Evaluate emission shifts in solvents of varying polarity (e.g., λem in DMSO vs. hexane). shows similar compounds exhibit intramolecular charge transfer .
- Quenching experiments : Use Stern-Volmer plots to study interactions with biomolecules (e.g., serum albumin) .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility during biological assays?
- Solutions :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt formation : Convert the free base to a hydrochloride salt via HCl/EtOH treatment.
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles to enhance dispersibility .
Q. What statistical approaches are recommended for analyzing dose-response contradictions?
- Answer :
- Hill slope analysis : Fit data to a sigmoidal curve (GraphPad Prism) to assess cooperativity.
- ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for IC50 variability).
- Bootstrap resampling : Estimate confidence intervals for EC50 values in non-normal distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
